An In-depth Technical Guide to 5-(3,4-Dimethylphenyl)oxazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-(3,4-Dimethylphenyl)oxazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents and functional materials. Oxazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 5-(3,4-Dimethylphenyl)oxazole, focusing on its fundamental properties, a robust synthetic route, and its potential for further research and development.
Section 1: Chemical Identity and Physicochemical Properties
1.1. Chemical Structure and Identifiers
5-(3,4-Dimethylphenyl)oxazole is an aromatic heterocyclic compound. Its structure consists of an oxazole ring substituted at the 5-position with a 3,4-dimethylphenyl group.
Caption: Chemical structure of 5-(3,4-Dimethylphenyl)oxazole.
1.2. Physicochemical Properties
| Property | 5-(3,4-Dimethylphenyl)oxazole (Predicted) | 3,4-Dimethylbenzaldehyde (Starting Material) | p-Toluenesulfonylmethyl isocyanide (TosMIC) (Reagent) |
| Molecular Formula | C₁₁H₁₁NO | C₉H₁₀O[3] | C₉H₉NO₂S[4] |
| Molecular Weight | 173.21 g/mol | 134.18 g/mol [5] | 195.24 g/mol [4] |
| CAS Number | Not available | 5973-71-7[3][5] | 36635-61-7[4][6] |
| Appearance | Likely a solid at room temperature | Colorless to light yellow liquid[5] | White to off-white solid |
| Melting Point | Not available | 0 °C[7] | 114-116 °C |
| Boiling Point | Not available | 226 °C[8][9] | Not applicable |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, DMSO, acetone, toluene) and insoluble in water.[3] | Soluble in ethanol, ether, and toluene; insoluble in water.[7] | Soluble in many organic solvents. |
Section 2: Synthesis of 5-(3,4-Dimethylphenyl)oxazole
2.1. The Van Leusen Oxazole Synthesis: A Powerful Synthetic Tool
The most direct and efficient method for the preparation of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[10][11] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[10][12] For the synthesis of 5-(3,4-Dimethylphenyl)oxazole, the readily available 3,4-dimethylbenzaldehyde serves as the aldehyde component.
2.1.1. Causality Behind Experimental Choices
The choice of the Van Leusen reaction is predicated on its reliability, operational simplicity, and the commercial availability of the starting materials. TosMIC is a key reagent, acting as a three-atom synthon (C-N-C) that ultimately forms the C2, N3, and C4 atoms of the oxazole ring.[11] The reaction is typically carried out in an alcoholic solvent, such as methanol, which facilitates the reaction and the subsequent work-up. A mild base, like potassium carbonate, is sufficient to deprotonate the acidic methylene group of TosMIC, initiating the reaction cascade.[8]
2.2. Reaction Mechanism
The mechanism of the Van Leusen oxazole synthesis is a well-established, multi-step process:[10][13]
-
Deprotonation of TosMIC: The base abstracts a proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline intermediate.
-
Elimination: A base-promoted elimination of p-toluenesulfinic acid from the oxazoline intermediate leads to the formation of the aromatic oxazole ring.
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
2.3. Detailed Experimental Protocol
This protocol is a self-validating system, designed for clarity and reproducibility.
Materials:
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethylbenzaldehyde (1.0 eq), p-toluenesulfonylmethyl isocyanide (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (typically 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-(3,4-Dimethylphenyl)oxazole.
-
Section 3: Spectroscopic Analysis (Predicted)
The structure of the synthesized 5-(3,4-Dimethylphenyl)oxazole can be confirmed using standard spectroscopic techniques. The following are the expected spectral data:
3.1. ¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the protons on the dimethylphenyl ring and the oxazole ring. The proton at the C2 position of the oxazole ring will likely appear as a singlet at a downfield chemical shift.
-
Methyl Protons: Two singlets around 2.3 ppm, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.
3.2. ¹³C NMR Spectroscopy
-
Aromatic Carbons: Multiple signals in the aromatic region (120-160 ppm) for the carbons of the phenyl and oxazole rings.
-
Methyl Carbons: Signals around 20 ppm for the two methyl carbons.
3.3. Infrared (IR) Spectroscopy
-
C=N and C=C Stretching: Characteristic absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the oxazole and phenyl rings.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-O-C Stretching: A band corresponding to the C-O-C stretching of the oxazole ring, usually in the 1000-1300 cm⁻¹ region.
3.4. Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (173.21).
Section 4: Potential Applications and Future Directions
Given the broad biological activities associated with the oxazole scaffold, 5-(3,4-Dimethylphenyl)oxazole represents a valuable building block for the development of new chemical entities.
4.1. Drug Discovery
The dimethylphenyl moiety can be further functionalized, allowing for the generation of a library of derivatives for screening against various biological targets. The oxazole core is known to interact with a range of enzymes and receptors, making this compound a promising starting point for the development of novel therapeutics in areas such as:
-
Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal drugs.[2]
-
Anti-inflammatory Agents: Many oxazole derivatives have shown potent anti-inflammatory activity.[3]
-
Anticancer Agents: The oxazole scaffold is present in several compounds with demonstrated anticancer properties.[3]
4.2. Materials Science
The conjugated π-system of 5-(3,4-Dimethylphenyl)oxazole suggests potential applications in materials science, particularly in the development of:
-
Organic Light-Emitting Diodes (OLEDs): Aryl-substituted oxazoles can exhibit fluorescence and are explored as components in OLEDs.
-
Fluorescent Probes: The inherent fluorescence of some oxazole derivatives can be exploited for the development of chemical sensors and biological imaging agents.
Conclusion
5-(3,4-Dimethylphenyl)oxazole is a readily accessible heterocyclic compound with significant potential for applications in both drug discovery and materials science. The Van Leusen oxazole synthesis provides a reliable and efficient route for its preparation from commercially available starting materials. This technical guide offers a comprehensive overview of its synthesis and predicted properties, providing a solid foundation for researchers to explore the full potential of this promising molecule. Further investigation into its biological activities and material properties is warranted and is expected to yield valuable insights and novel applications.
References
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethylbenzaldehyde. Retrieved from [Link]
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MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
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Varsal. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-(3,4-Dimethylphenyl)-2-phenyl-1,3-oxazole. Retrieved from [Link]
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MDPI. (2023, November 17). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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Indian Academy of Sciences. (2018, October 12). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Retrieved from [Link]
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MDPI. (2023, June 17). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Retrieved from [Link]
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